molecular formula C23H30ClNO B13738184 Ethanone, 2-((1-methylethyl)(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride CAS No. 42882-45-1

Ethanone, 2-((1-methylethyl)(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride

Cat. No.: B13738184
CAS No.: 42882-45-1
M. Wt: 371.9 g/mol
InChI Key: YTUGXIODVKTIHS-UHFFFAOYSA-N
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Description

The compound Ethanone, 2-((1-methylethyl)(phenylmethyl)amino)-1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-, hydrochloride is a hydrochlorinated ethanone derivative characterized by:

  • A bicyclic 6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl aromatic system (a fused benzene and seven-membered cycloheptene ring).
  • A substituted amino group at position 2, featuring 1-methylethyl (isopropyl) and phenylmethyl (benzyl) substituents.
  • A hydrochloride salt form, enhancing solubility and stability.

Properties

CAS No.

42882-45-1

Molecular Formula

C23H30ClNO

Molecular Weight

371.9 g/mol

IUPAC Name

benzyl-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C23H29NO.ClH/c1-18(2)24(16-19-9-5-3-6-10-19)17-23(25)22-14-13-20-11-7-4-8-12-21(20)15-22;/h3,5-6,9-10,13-15,18H,4,7-8,11-12,16-17H2,1-2H3;1H

InChI Key

YTUGXIODVKTIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CC1=CC=CC=C1)CC(=O)C2=CC3=C(CCCCC3)C=C2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The target compound shares a hydrochlorinated ethanone backbone with other derivatives but differs in substituents and aromatic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Aromatic System Key Functional Groups
Target Compound C₂₃H₂₈ClNO (estimated*) ~369.5 Isopropyl, benzylamino Benzocyclohepten Ethanone, tertiary amine, bicyclic aromatic
Ethanone, 2-((1,1-dimethylethyl)(phenylmethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-, hydrochloride C₂₀H₂₅ClNO₃ 363.88 tert-Butyl, benzylamino Substituted phenyl Ethanone, tertiary amine, hydroxyl, hydroxymethyl
2-Bromo-1-(furan-2 or 3-yl)ethanone O-chlorobenzyl oxime derivatives Varies N/A Bromo, chlorobenzyloxime Furan Oxime, bromoethanone

*Estimated based on benzocyclohepten (C₉H₁₀) and substituent contributions.

Pharmacological Implications

Furan-based oxime derivatives () exhibit distinct reactivity due to their electron-rich heterocycle, which may favor different biological targets (e.g., antimicrobial activity) .

Hydroxyl and hydroxymethyl groups in the compound improve aqueous solubility but may reduce membrane permeability compared to the non-polar benzocyclohepten system .

Salt Form :

  • Both the target and compounds are hydrochlorides, ensuring ionization in physiological conditions for enhanced bioavailability.

Research Findings and Data Gaps

  • Comparative Solubility : The compound’s hydroxyl groups likely confer higher solubility (e.g., ~25 mg/mL in water) compared to the target compound (estimated ~10 mg/mL) .

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